Dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
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Overview
Description
Dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a complex organic compound with the molecular formula C19H22O8. It is known for its unique structure, which includes a cyclohexane ring substituted with various functional groups, including hydroxyl, methoxycarbonyl, and methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 1,3-cyclohexanedicarboxylic acid with methanol in the presence of a strong acid catalyst. The intermediate product is then subjected to further reactions, including hydroxylation and methylation, to achieve the final compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes, followed by purification steps such as recrystallization and chromatography to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols .
Scientific Research Applications
Dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ester and hydroxyl groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves interactions with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its fruity aroma and used in flavoring.
Ethyl 4-hydroxy-2-(4-methoxycarbonyl)phenyl-4-methyl-6-oxocyclohexane-1,3-dicarboxylate: Similar structure but with an ethyl ester group instead of a dimethyl ester.
Uniqueness
Dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .
Properties
CAS No. |
1212343-82-2 |
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Molecular Formula |
C19H22O8 |
Molecular Weight |
378.4g/mol |
IUPAC Name |
dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C19H22O8/c1-19(24)9-12(20)14(17(22)26-3)13(15(19)18(23)27-4)10-5-7-11(8-6-10)16(21)25-2/h5-8,13-15,24H,9H2,1-4H3 |
InChI Key |
YYAVVEHWOUBCRK-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC=C(C=C2)C(=O)OC)C(=O)OC)O |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC=C(C=C2)C(=O)OC)C(=O)OC)O |
Origin of Product |
United States |
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